But-3-yne-1-sulfonyl chloride

Descripción general

Descripción

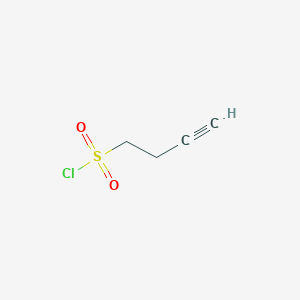

But-3-yne-1-sulfonyl chloride (CAS RN: 936644-39-2) is an organosulfur compound with the molecular formula C₄H₅ClO₂S and a molecular weight of 152.59 g/mol . Its structure features a terminal alkyne (but-3-yne) group bonded to a sulfonyl chloride moiety, which confers high reactivity due to the electron-withdrawing nature of the sulfonyl group and the linear geometry of the alkyne .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

But-3-yne-1-sulfonyl chloride can be synthesized through several methods. One common method involves the oxidative chlorination of thiol derivatives. For instance, the combination of hydrogen peroxide and thionyl chloride can be used to convert thiols directly into sulfonyl chlorides through oxidative chlorination . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to oxidize thiol derivatives to the corresponding sulfonyl chlorides .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale oxidative chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion efficiency and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

But-3-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride ion is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Sulfonamides: Formed when this compound reacts with amines.

Sulfonic Acids: Formed through further oxidation of the sulfonyl chloride group.

Aplicaciones Científicas De Investigación

Organic Synthesis

But-3-yne-1-sulfonyl chloride is primarily employed as a reagent in organic synthesis:

- Building Block for Sulfonamides : It is used in the preparation of sulfonamides, which are crucial in medicinal chemistry for developing antibacterial and anticancer agents .

- Synthesis of Functionalized Compounds : The compound acts as a precursor for various functionalized molecules through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into organic frameworks .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has gained attention due to its potential therapeutic applications:

- Antibacterial Agents : Sulfonamide derivatives synthesized from this compound exhibit significant antibacterial properties by inhibiting bacterial folate synthesis .

- Anticancer Activity : Research indicates that but-3-yne-1-sulfonamide derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, such as those involving tumor suppressor genes .

Biological Mechanisms

In biological systems, but-3-yne-1-sulfonamide derivatives inhibit the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : It plays a role in synthesizing polymers and surfactants, enhancing material properties for various applications .

Antibacterial Activity Case Study

A comparative study on the antibacterial efficacy of sulfonamide derivatives highlighted that but-3-yne-1-sulfonamide demonstrated a minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) at 4 µg/mL .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| But-3-yne-1-sulfonamide | MRSA | 4 µg/mL |

| Other sulfonamides | Various strains | Varies |

Anticancer Activity Case Study

Research assessing the effects of but-3-yne-1-sulfonamide on cancer cell lines demonstrated:

Mecanismo De Acción

The mechanism of action of but-3-yne-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions . This reactivity allows it to form stable sulfonamide and sulfonic acid derivatives, which are important in various chemical and biological processes.

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires storage under inert atmosphere at temperatures below -20°C to prevent decomposition .

- Hazards : Classified with GHS hazard statements H314 (causes severe skin burns) and H335 (may cause respiratory irritation) .

This section compares But-3-yne-1-sulfonyl chloride with structurally or functionally related sulfonyl chlorides, focusing on molecular features, reactivity, and synthesis.

Data Table: Structural and Functional Comparison

Key Findings :

Functional Group Impact :

- The alkyne in this compound introduces linear geometry and electron-deficient character, enhancing electrophilic reactivity at the sulfonyl chloride site. In contrast, the hydroxyl group in 1-hydroxypropane-3-sulphonyl chloride may stabilize intermediates via hydrogen bonding but could also increase susceptibility to hydrolysis .

- The aromatic sulfanyl group in the pyrazole derivative () provides resonance stabilization, making it less reactive toward nucleophiles compared to alkyne-containing sulfonyl chlorides .

1-Hydroxypropane-3-sulphonyl chloride is synthesized via direct chlorination of a sulfonic acid precursor, highlighting the role of hydroxyl groups in directing reactivity .

Stability and Handling: this compound’s requirement for sub-−20°C storage underscores its thermal instability compared to non-alkyne sulfonyl chlorides .

Actividad Biológica

But-3-yne-1-sulfonyl chloride (C₄H₅ClO₂S) is an organosulfur compound characterized by the presence of a sulfonyl chloride functional group attached to a butyne structure. This unique configuration imparts notable reactivity and potential biological activity, making it a valuable intermediate in organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is distinguished by its triple bond and sulfonyl chloride group, which enhances its reactivity compared to saturated analogs. The compound can participate in various transformations, making it useful for synthesizing complex organic molecules.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄H₅ClO₂S | Contains a triple bond; reactive sulfonyl chloride group |

| Butane sulfonyl chloride | C₄H₉ClO₂S | Saturated chain; less reactive than but-3-yne |

| Propane sulfonyl chloride | C₃H₇ClO₂S | Shorter carbon chain; different reactivity profile |

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. The sulfonyl group can interact with active site residues in enzymes, potentially inhibiting their activity. This mechanism is similar to other sulfonamide compounds that have been studied for their therapeutic effects.

Applications in Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of various biologically active compounds. Its role as a reagent for functional group modification allows for the introduction of sulfonamide functionalities into drug candidates.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the utility of this compound in synthesizing compounds with selective cytotoxicity against cancer cell lines. For instance, studies involving TASIN analogs have shown that modifications using sulfonyl chlorides can enhance the antiproliferative activity against specific cancer types while minimizing toxicity to normal cells .

Table: Summary of Biological Activity Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing But-3-yne-1-sulfonyl chloride with high purity?

- Methodological Answer : this compound is typically synthesized via sulfonation of the corresponding alkyne precursor, followed by chlorination. Key steps include:

- Reaction Conditions : Use of inert solvents (e.g., dichloromethane) under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product .

- Validation : Purity is confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR spectroscopy, with characteristic peaks for sulfonyl chloride (S=O stretch at ~1370 cm<sup>-1</sup>) and alkyne (C≡C stretch at ~2100 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight, amber-glass containers under dry, inert gas (e.g., argon) at 2–8°C to prevent moisture-induced hydrolysis .

- Emergency Response : For skin contact, rinse immediately with copious water for 15 minutes; for spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Experimental Variables : Test nucleophiles (e.g., amines, alcohols) with varying steric/electronic profiles in different solvents (e.g., DMF vs. THF).

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC or <sup>19</sup>F NMR (if fluorinated analogs are used) to determine dominant pathways .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive intermediates and transition states, correlating with experimental yields .

Q. How to resolve contradictions in literature regarding the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- Controlled Hydrolysis Studies : Perform pH-dependent stability assays (pH 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for sulfonic acid byproducts) .

- Isolation of Intermediates : Use low-temperature (<0°C) quenching and LC-MS to identify transient species (e.g., sulfenic acids) that may explain divergent stability reports .

- Cross-Validation : Compare kinetic data across multiple labs using standardized protocols (e.g., IUPAC guidelines) to eliminate experimental variability .

Q. What strategies enable the use of this compound in site-selective protein modification?

- Methodological Answer :

- Targeting Cysteine Residues : Optimize reaction pH (7.5–8.5) to enhance thiolate nucleophilicity. Use LC-MS/MS to confirm sulfonylation sites .

- Competitive Reactivity : Compare labeling efficiency in the presence of competing nucleophiles (e.g., lysine or tyrosine residues) to assess specificity .

- In-Silico Screening : Molecular docking simulations (e.g., AutoDock) predict accessible residues, guiding mutagenesis studies to validate reactivity .

Q. Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, reaction times, and purification gradients. For example: "The reaction was stirred at −20°C for 12 h, then purified via silica gel (70–230 mesh) with 3:1 hexane/EtOAc" .

- Supplementary Data : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supporting information .

- Error Analysis : Quantify batch-to-batch variability (e.g., ±5% yield) and disclose adjustments made during optimization .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance byproducts (e.g., sulfonic acids or dimerized species) with ppm-level accuracy .

- Headspace GC-MS : Detect volatile impurities (e.g., residual solvents or chlorinated side products) .

- Elemental Analysis : Confirm stoichiometry (C, H, S, Cl) to validate synthetic fidelity .

Propiedades

IUPAC Name |

but-3-yne-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRHSVMNAYQMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309150 | |

| Record name | 3-Butyne-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936644-39-2 | |

| Record name | 3-Butyne-1-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936644-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyne-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.